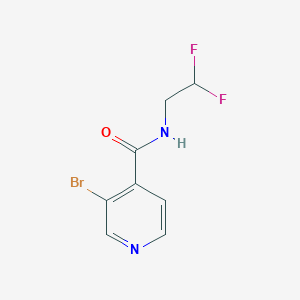

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide

Description

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is a halogenated isonicotinamide derivative characterized by a bromine atom at the 3-position of the pyridine ring and a 2,2-difluoroethylamine substituent at the amide nitrogen. This compound is of interest in pharmaceutical and materials science due to its structural features:

- Bromine: Enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic chemistry.

- Isonicotinamide core: Provides a planar aromatic system for π-π interactions, relevant in drug design or polymer synthesis.

Properties

IUPAC Name |

3-bromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2N2O/c9-6-3-12-2-1-5(6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXAESNGYGKTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NCC(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-difluoroethylamine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted isonicotinamides, while oxidation can produce corresponding oxides or hydroxylated derivatives.

Scientific Research Applications

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Aromatic Amides and Esters

Key Compounds:

3-Chloro-N-phenyl-phthalimide (Fig. 1, ): Structure: Chlorine at the 3-position, phenyl group, and phthalimide core. Applications: Monomer for polyimide synthesis. Comparison:

- Reactivity : Bromine in the target compound may increase nucleophilic substitution rates compared to chlorine.

- Solubility : The difluoroethyl group in the target compound likely enhances solubility in polar aprotic solvents versus the phenyl group in 3-chloro-N-phenyl-phthalimide.

- Thermal Stability : Phthalimides generally exhibit high thermal stability due to rigid aromatic systems, whereas the isonicotinamide core may offer conformational flexibility .

Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate (, Similarity: 0.97):

- Structure : Bromine at 3-position, trifluoromethyl at 2-position, ethyl ester group.

- Comparison :

- Functional Group : Ester vs. amide in the target compound. Esters are more prone to hydrolysis, whereas amides offer greater metabolic stability.

Table 1: Structural and Functional Comparison

| Compound Name | Halogen | Substituent (Position) | Functional Group | Key Applications |

|---|---|---|---|---|

| 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide | Br (3) | 2,2-difluoroethyl (N) | Amide | Pharmaceutical intermediates |

| 3-Chloro-N-phenyl-phthalimide | Cl (3) | Phenyl (N) | Phthalimide | Polymer synthesis |

| Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate | Br (3) | CF₃ (2), ethyl (COO) | Ester | Synthetic intermediate |

Brominated Isonicotinic Acid Derivatives

Pharmaceutical Impurities ()

Research Findings and Implications

- Reactivity : Bromine in the target compound enables efficient cross-coupling reactions, advantageous in synthesizing biaryl structures for drug candidates.

- Metabolic Stability: The difluoroethyl group may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs.

- Synthetic Challenges : Steric hindrance from the difluoroethyl group could complicate amidation reactions, requiring optimized conditions .

Biological Activity

3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a difluoroethyl group attached to an isonicotinamide backbone. The structural formula can be represented as follows:

This unique structure contributes to its biological activity, particularly in targeting specific molecular pathways involved in cellular processes.

The biological activity of this compound is primarily attributed to its interaction with various protein kinases and enzymes involved in cell signaling pathways. Notably, it has been studied for its potential to inhibit Raf kinases, which play a crucial role in regulating cell proliferation and survival. The inhibition of these kinases can lead to reduced tumor growth in cancer models .

Key Mechanisms:

- Inhibition of Raf Kinases : This compound disrupts the MAPK signaling pathway, which is often dysregulated in cancers.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (A375) | 15 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 12 | Inhibition of Raf kinase signaling |

| Lung Cancer (A549) | 20 | Disruption of MAPK pathway |

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several pathogens. Preliminary results indicate that it possesses moderate antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Case Studies

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

- Infection Models : In an animal model assessing bacterial infections, administration of the compound showed a reduction in bacterial load and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.